molecular formula C₁₃H₁₇D₄NO₃ B1162067 Albuterol-d4

Albuterol-d4

Cat. No.: B1162067
M. Wt: 243.34
Attention: For research use only. Not for human or veterinary use.
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Description

Albuterol-d4 (Salbutamol-d4) is a deuterium-labeled isotopologue of the β₂-adrenergic agonist albuterol, where four hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in quantitative mass spectrometry for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations . The deuterium substitution minimizes interference from endogenous albuterol during analysis, ensuring precise measurement in biological matrices. This compound retains the pharmacological activity of its non-deuterated counterpart but is distinguished by its isotopic signature, which allows for unambiguous identification in complex mixtures .

Properties

Molecular Formula

C₁₃H₁₇D₄NO₃

Molecular Weight

243.34

Synonyms

α1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol-d4;  Salbutamol-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Deuterated Albuterol Analogues

Deuterated variants of albuterol differ in the number and position of deuterium substitutions, impacting their molecular weights and analytical applications.

Compound Molecular Formula Molecular Weight CAS Number Key Applications Reference
Albuterol-d4 C₁₃H₁₇D₄NO₃ ~243.31* N/A Internal standard for LC-MS/MS assays
Albuterol-d3 C₁₃H₁₈D₃NO₃ 271.74 N/A Impurity profiling in pharmaceuticals
(R)-Albuterol-d9 HCl C₁₃H₁₃D₉ClNO₃ 327.23 N/A Metabolic stability studies
Albuterol (base) C₁₃H₂₁NO₃ 239.31 18559-94-9 Bronchodilator for asthma/COPD

Note: The molecular weight of this compound is extrapolated from the non-deuterated base (239.31) + 4 deuterium substitutions (Δ +4).

Key Findings :

  • Albuterol-d9 is used for advanced metabolic studies due to its higher deuterium content, reducing metabolic interference .
  • Albuterol-d3 is structurally similar to this compound but is used for distinct impurity profiling, such as identifying Salbutamol EP Impurity K (MW 271.74) .

Non-Deuterated Structural Analogues and Impurities

These include metabolites, degradation products, and synthetic intermediates critical for pharmaceutical quality control.

Compound Molecular Formula Molecular Weight CAS Number Role/Application Reference
Albuterol Sulfate (C₁₃H₂₁NO₃)₂·H₂SO₄ 576.70 51022-70-9 Active pharmaceutical ingredient
Albuterol Related Compound A C₁₃H₂₁NO₂·0.5H₂SO₄ 272.35 18910-68-4 Sulfate salt impurity
Deshydroxy Albuterol C₁₃H₂₁NO₂ 233.31 1823256-56-9 Levalbuterol impurity (missing -OH)
Albuterol Related Compound C C₁₄H₂₃NO₃ 253.34 18910-70-8 Methoxy-methyl derivative impurity
Levalbuterol (R-enantiomer) C₁₃H₂₁NO₃ 239.31 34391-04-3 Pure R-isomer for enhanced efficacy

Key Findings :

  • Albuterol Sulfate is the most common salt form, with double the molecular weight of the base compound due to the sulfate counterion .
  • Deshydroxy Albuterol is a critical impurity in Levalbuterol formulations, necessitating strict control during synthesis .

Enantiomeric and Functional Derivatives

Compound Molecular Formula Molecular Weight CAS Number Role/Application Reference
Levalbuterol-d9 HCl C₁₃H₁₃D₉ClNO₃ 327.23 N/A Chiral internal standard
(R)-Salbutamol Dimer C₂₆H₃₈N₂O₆ 460.62 N/A Oxidative degradation product
Albuterol Related Compound F C₂₀H₂₇NO₃ 329.43 174607-68-2 Benzyloxy derivative impurity

Key Findings :

  • The (R)-Salbutamol Dimer forms during storage under oxidative conditions, highlighting the need for stability testing .
  • Levalbuterol-d9 HCl provides enantiomer-specific quantification, crucial for assessing chiral purity .

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